molecular formula C13H9NO4S B12279292 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid CAS No. 403980-86-9

10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid

Cat. No.: B12279292
CAS No.: 403980-86-9
M. Wt: 275.28 g/mol
InChI Key: YUGXJGIAEOGZAI-UHFFFAOYSA-N
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Description

Historical Context of Benzo[h]quinoline Derivatives in Heterocyclic Chemistry

The exploration of benzo[h]quinoline derivatives represents a critical chapter in the evolution of heterocyclic chemistry. Quinoline itself, a bicyclic structure comprising a benzene ring fused to a pyridine ring, was first isolated in 1834 by Friedlieb Ferdinand Runge from coal tar. This discovery laid the foundation for investigating its polycyclic analogs, including benzo[h]quinoline, which features an additional benzene ring annelated at the h-position of the quinoline core. Early synthetic efforts focused on adapting classical quinoline synthesis methods, such as the Skraup and Combes reactions, to construct these extended aromatic systems.

The development of benzo[h]quinoline derivatives gained momentum in the mid-20th century, driven by their structural similarity to biologically active alkaloids and their potential applications in materials science. For instance, the synthesis of 2,3,4-trisubstituted benzo[h]quinolines via reactions involving mercaptoacetic acid esters and nitrobutadiene precursors marked a significant advancement, enabling precise control over substitution patterns. These methodologies not only expanded the accessibility of benzo[h]quinoline scaffolds but also facilitated the study of their electronic and steric properties.

The introduction of sulfonic acid groups into heterocyclic systems, such as 10-oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid, emerged as a strategy to enhance solubility and modify reactivity. This innovation addressed challenges associated with the hydrophobic nature of polycyclic aromatic compounds, enabling their use in aqueous-phase reactions and industrial applications. The historical trajectory of benzo[h]quinoline derivatives underscores their versatility, bridging fundamental organic chemistry and applied synthetic endeavors.

Structural Significance of the 10-Oxo and 7-Sulfonic Acid Functional Groups

The molecular architecture of 10-oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid is defined by two critical functional groups: the 10-oxo (keto) moiety at position 10 and the sulfonic acid group at position 7. These substituents profoundly influence the compound’s physicochemical behavior and reactivity.

The 10-oxo group introduces a ketone functionality into the dihydroquinoline framework, which alters the electronic distribution across the fused aromatic system. This group participates in conjugation with the adjacent nitrogen atom, stabilizing the molecule through resonance interactions. Additionally, the keto-enol tautomerism possible at the 10-position can modulate the compound’s acidity and binding affinity in coordination complexes. For example, in the synthesis of related benzo[h]quinoline derivatives, the presence of electron-withdrawing groups like keto functionalities has been shown to accelerate cyclization reactions by polarizing reactive intermediates.

The 7-sulfonic acid group serves as a strong electron-withdrawing substituent, further polarizing the aromatic system and increasing solubility in polar solvents. Sulfonic acid derivatives are prized in synthetic chemistry for their ability to act as directing groups in electrophilic substitution reactions, guiding incoming substituents to specific positions on the aromatic ring. In industrial contexts, the sulfonic acid moiety facilitates the integration of benzo[h]quinoline derivatives into water-soluble dyes, catalysts, and ionic liquids. A comparative analysis of sulfonated versus non-sulfonated analogs reveals marked differences in melting points and solubility profiles, underscoring the transformative impact of this functional group (Table 1).

Table 1: Comparative Properties of Benzo[h]quinoline Derivatives

Compound Melting Point (°C) Solubility in Water (g/L)
Benzo[h]quinoline 145–147 0.2
7-Sulfobenzo[h]quinoline >300 12.5
10-Oxo-benzo[h]quinoline 210–212 1.8

Data derived from synthetic studies highlight how the 7-sulfonic acid group elevates aqueous solubility by over 60-fold compared to the parent hydrocarbon. This property is critical for applications requiring homogeneous phase reactions, such as catalytic processes or pharmaceutical formulations. Furthermore, the synergistic effects of the 10-oxo and 7-sulfonic acid groups create a unique electronic environment, enabling selective functionalization at the 3- and 8-positions of the benzo[h]quinoline core.

Properties

CAS No.

403980-86-9

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

10-oxo-1H-benzo[h]quinoline-7-sulfonic acid

InChI

InChI=1S/C13H9NO4S/c15-10-5-6-11(19(16,17)18)9-4-3-8-2-1-7-14-13(8)12(9)10/h1-7,14H,(H,16,17,18)

InChI Key

YUGXJGIAEOGZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C3C(=C(C=CC3=O)S(=O)(=O)O)C=CC2=C1

Origin of Product

United States

Preparation Methods

The synthesis of 10-hydroxybenzo[h]quinoline-7-sulfonate typically involves the sulfonation of 10-hydroxybenzo[h]quinoline. This process can be carried out under extremely alkaline conditions, often at a pH of 12.0. The reaction conditions must be carefully controlled to ensure the formation of the desired sulfonate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

10-Hydroxybenzo[h]quinoline-7-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid is utilized as a fluorimetric reagent . Its fluorescence properties allow for the selective determination of specific ions in environmental and industrial samples. Notably, it has been employed in the detection of beryllium ions due to its ability to form stable chelate complexes with these ions, enhancing sensitivity and selectivity in analytical assays.

This compound exhibits several biological activities that are of interest in medicinal chemistry:

  • Antiviral Activity : Similar quinolone derivatives have shown potential as anti-HIV agents. The mechanisms may involve interference with viral replication processes.
  • Anticonvulsant Properties : Some derivatives have been investigated for their anticonvulsant effects, suggesting potential applications in treating epilepsy.
  • Enzyme Interaction Studies : The compound is used in biological assays to explore enzyme interactions and cellular responses, which is crucial for understanding its therapeutic mechanisms.

Medicinal Chemistry

The sulfonic acid moiety significantly contributes to the pharmacological profile of 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid. It has been explored for:

  • Anticancer Activity : Research indicates that related quinolone compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and cell cycle arrest .
  • Potential Drug Development : The compound's structural features make it a candidate for developing new drugs targeting various diseases, especially cancers and viral infections .

Case Studies

Several studies have documented the effectiveness of compounds related to 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid:

  • Antiviral Studies : Research demonstrated that certain quinolone derivatives could inhibit HIV replication effectively by targeting specific viral enzymes.
  • Anticancer Research : A study on a related compound showed significant inhibition of cell proliferation in breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines with IC50 values indicating strong anti-proliferative activity .
  • Enzyme Interaction Studies : The binding affinity of this compound with various enzymes has been explored to understand its potential therapeutic applications better.

Mechanism of Action

The mechanism of action of 10-hydroxybenzo[h]quinoline-7-sulfonate involves the formation of a chelate complex with beryllium ions. The compound’s hydroxyl and sulfonate groups coordinate with the beryllium ion, forming a stable six-membered ring. This chelation enhances the compound’s fluorescence, allowing for the sensitive detection of beryllium ions in various samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 10-oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid and related compounds:

Compound Molecular Formula Key Functional Groups Key Features Applications/Notes References
10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid C₁₃H₉NO₄S -SO₃H (position 7), -C=O (position 10) High acidity, potential tautomerism, fused aromatic system Likely explored in drug discovery for sulfonic acid’s solubility and reactivity
2-Oxo-1,2-dihydroquinoline derivatives (e.g., 7a, 7c, 7d) Varies (e.g., C₁₀H₉NO₃) -COOH (position varies), -C=O (position 2) Carboxylic acid instead of sulfonic acid; simpler quinoline backbone Drug discovery scaffolds for kinase inhibition or antimicrobial activity
Oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) C₁₃H₁₁NO₅ -COOH (position 7), -C=O (position 8), dioxole ring Ethyl and dioxole substituents; carboxylic acid group Antibacterial agent (quinolone class) with moderate water solubility
1-Cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-4-oxo-quinoline-3-carboxylic acid C₂₃H₂₉FN₄O₃ -COOH (position 3), -F, -CH₃, cyclopropyl Fluorine enhances lipophilicity and metabolic stability; piperidine substituent Broad-spectrum antibiotic (fluoroquinolone class); hydrochloride salt improves bioavailability
(S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-...carboxylic acid derivatives C₁₉H₂₃FN₄O₄ (base) -COOH, -F, -CH₃, piperazine Oxazinoquinoline backbone; methanesulfonic acid or HCl salts Antibacterial agents with modified pharmacokinetics due to sulfonic/carboxylic acids

Key Differentiators:

Functional Groups: The sulfonic acid group in the target compound provides stronger acidity (pKa ~1–2) compared to carboxylic acids (pKa ~4–5), enhancing solubility in aqueous media . This property is critical for bioavailability in drug design. Oxo vs. Hydroxy Tautomerism: The 10-oxo group may influence hydrogen bonding and intermolecular interactions compared to non-oxo quinolines (e.g., 2-oxo derivatives in ).

Substitution Patterns: The benzo[h]quinoline fused-ring system introduces steric and electronic effects distinct from simpler quinolines (e.g., oxolinic acid) or oxazinoquinolines (). This could alter binding affinity in biological targets.

Biological and Material Applications: While fluoroquinolones () are well-established antibiotics, sulfonated quinolines like the target compound may be explored for alternative targets (e.g., sulfotransferase enzymes) or material science applications (e.g., ion-exchange membranes, as hinted by PFSA ionomers in ).

Research Findings and Data

  • Synthetic Accessibility: The synthesis of sulfonated quinolines often involves sulfonation of preformed quinoline cores, as seen in analogous benzoic acid derivatization (). However, the fused benzo[h]quinoline system may require specialized conditions.
  • Stability : Sulfonic acid groups are generally stable under physiological conditions, unlike esters or amides, making the target compound suitable for prolonged biological activity .

Biological Activity

10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid is a heterocyclic compound belonging to the quinoline family, notable for its unique structural features, including a sulfonic acid group. This compound has garnered attention in medicinal chemistry and analytical chemistry due to its potential biological activities and applications. This article explores the biological activity of 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₃H₉NO₄S
  • Molecular Weight : Approximately 273.28 g/mol

The sulfonic acid moiety enhances the compound's solubility and bioavailability, which is crucial for its pharmacological profile. The presence of the oxo group may also contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds related to 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid exhibit various biological activities:

  • Antiviral Activity : Similar quinolone derivatives have shown potential as anti-HIV agents.
  • Anticonvulsant Properties : Some derivatives have been investigated for their anticonvulsant effects.
  • Enzyme Interaction Studies : The compound is utilized in biological assays to study enzyme interactions and cellular responses.

The mechanisms through which 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid exerts its biological effects are not fully elucidated but may involve:

  • Binding Affinity : Interaction with various biological targets, affecting enzyme activity and cellular pathways.
  • Fluorescence Properties : Its fluorescence characteristics may be exploited in cellular imaging and tracking studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPotential anti-HIV properties
AnticonvulsantInvestigated for anticonvulsant effects
Enzyme InhibitionUsed in assays to study enzyme interactions
CytotoxicityTested against various cancer cell lines

Case Study: Anti-HIV Activity

A study exploring similar quinoline derivatives reported significant anti-HIV activity, suggesting that 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid could have similar effects. The mechanism likely involves inhibition of viral replication through interaction with viral enzymes.

Case Study: Anticonvulsant Effects

Research on quinolone derivatives indicated potential anticonvulsant activities, with some compounds demonstrating efficacy in animal models. The structure of 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid may enhance its ability to cross the blood-brain barrier, increasing its therapeutic potential.

Synthesis and Structural Analogues

The synthesis of 10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid typically involves multi-step organic reactions. Structural analogues have been synthesized to explore variations in biological activity. Notable analogues include:

Compound NameStructure FeaturesUnique Properties
7-HydroxyquinolineHydroxy group at position 7Exhibits antioxidant properties
8-AminoquinolineAmino group at position 8Known for antimalarial activity
QuinaldineMethyl substitution on quinolineExhibits anticholinergic effects

The distinct combination of oxo and sulfonic acid functionalities in this compound may lead to unique biological activities not observed in its analogs.

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